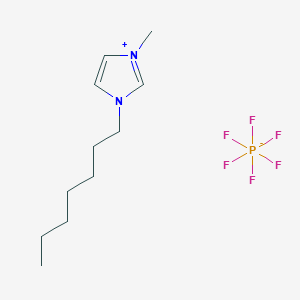

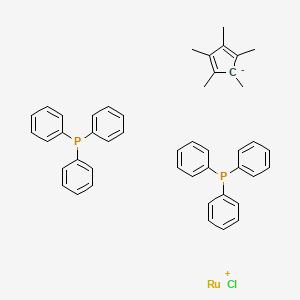

![molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% CAS No. 1196467-26-1](/img/structure/B6336345.png)

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% (DCBPPR) is a coordination compound of ruthenium(II) and a phosphine ligand. It is a white powder that is soluble in organic solvents. DCBPPR is used in a variety of scientific research applications, such as catalysis, electrochemical studies, and spectroscopy.

Scientific Research Applications

Electrochemical Detection

Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) shows potential in electrochemical applications. A study by Abu-Nameh (2020) utilized a related ruthenium complex for the electrochemical detection of tadalafil, demonstrating a linear range between 30.0 and 80.0 μM with notable detection and quantitation limits (Abu-Nameh, 2020).

Catalysis in Organic Reactions

Srivastava et al. (2003) reported the use of a dichlorotris(triphenylphosphine)ruthenium(II) complex in the liquid phase hydroformylation of propene, demonstrating its catalytic capabilities (Srivastava et al., 2003).

Synthesis of Hybrid Complexes

Warad et al. (2010) investigated the synthesis of hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes, highlighting their structural behaviors and potential applications in materials science (Warad et al., 2010).

Spectroscopy and Emission Studies

Klassen and Crosby (1968) studied the absorption and emission properties of ruthenium(II) complexes with tertiary phosphine ligands, indicating potential applications in spectroscopy (Klassen & Crosby, 1968).

Homogeneous Hydrogen Transfer

Speier and Markó (1981) explored the role of dichlorotris(triphenylphosphine)ruthenium(II) in homogeneous hydrogen transfer from alcohols to olefins, providing insights into reaction mechanisms and catalyst roles (Speier & Markó, 1981).

Phase Transfer-Catalyzed Reduction Reactions

Januszkiewicz and Alpar (1983) demonstrated the efficiency of dichlorotris(triphenylphosphine)ruthenium(II) in phase transfer-catalyzed reduction reactions, indicating its usefulness in organic synthesis (Januszkiewicz & Alpar, 1983).

Anticancer Activity Evaluation

Oliveira et al. (2020) synthesized ruthenium(ii) diclofenac-based complexes and evaluated their anticancer activity against various tumor cell lines, suggesting potential in medical research (Oliveira et al., 2020).

Chiral Atropisomeric Chelating Diphosphine Ligands

Benincori et al. (1995) presented ruthenium(II) dichloride complexes as new chiral atropisomeric heterocyclic ligands, important for stereoselective reactions in organic chemistry (Benincori et al., 1995).

Mechanism of Action

Target of Action

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) is a complex compound that primarily acts as a catalyst

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II). For instance, factors such as temperature, pH, and the presence of other chemicals can affect the catalytic activity of the compound . .

properties

IUPAC Name |

dichlororuthenium;3-diphenylphosphanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFSEGMJUGESY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Cl2N2P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

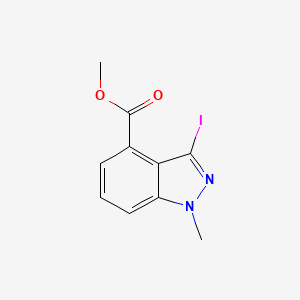

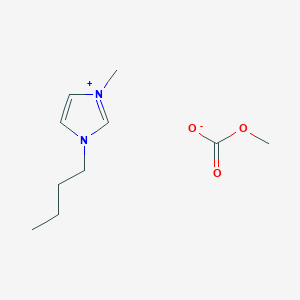

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

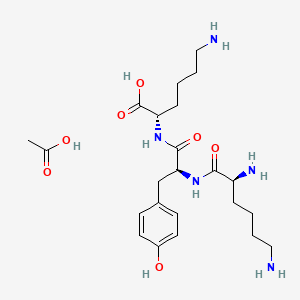

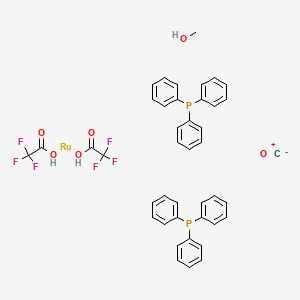

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

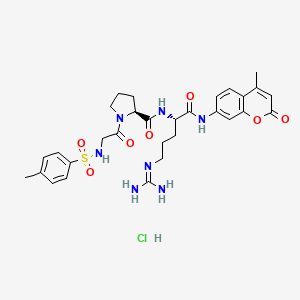

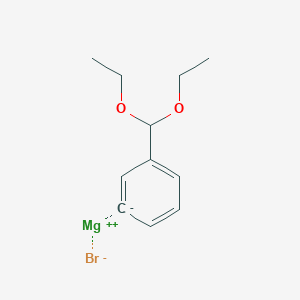

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)